2-CHLORO-4-FLUOROBENZYL [4-ETHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Overview
Description
2-Chloro-4-fluorobenzyl [4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide is a complex organic compound that features a combination of aromatic rings, triazole, and sulfide groups
Scientific Research Applications
2-Chloro-4-fluorobenzyl [4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluorobenzyl [4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the benzyl and sulfide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorobenzyl [4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings and triazole moiety can participate in reduction reactions.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfide group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the aromatic rings.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluorobenzyl [4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzyl bromide: Similar in structure but with a bromide group instead of the triazole and sulfide moieties.
2-Chloro-4-(4-fluorobenzyl)pyrimidine: Contains a pyrimidine ring instead of the triazole and sulfide groups.
2-[(4-Fluorobenzyl)sulfonyl]ethanethioamide: Features a sulfonyl group instead of the sulfide group.
Uniqueness
2-Chloro-4-fluorobenzyl [4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide is unique due to its combination of aromatic rings, triazole, and sulfide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-ethyl-5-(3-methylphenyl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3S/c1-3-23-17(13-6-4-5-12(2)9-13)21-22-18(23)24-11-14-7-8-15(20)10-16(14)19/h4-10H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXVJANFCMHCJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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